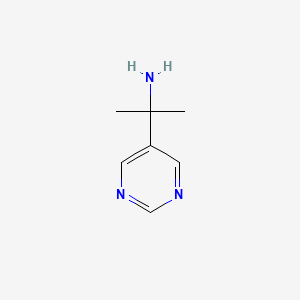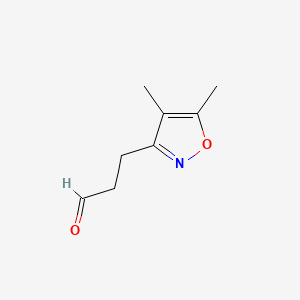
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL is a synthetic compound with the molecular formula C13H27N3O2 and a molecular weight of 257.37 g/mol . This compound is characterized by its unique structure, which includes valinamide and leucyl groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL typically involves the coupling of L-valinamide and L-leucine derivatives under specific reaction conditions. The process often employs peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the compound while maximizing production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of specialized peptides for various industrial applications.
Mecanismo De Acción
The mechanism of action of L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL: shares structural similarities with other peptide compounds such as L-VALINAMIDE, L-LEUCYL-N, 3-METHYL and L-VALINAMIDE, L-LEUCYL-N, 3-ETHYL.
Uniqueness
The uniqueness of this compound lies in its specific combination of valinamide and leucyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
178933-95-4 |
|---|---|
Fórmula molecular |
C13H27N3O2 |
Peso molecular |
257.378 |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethylpentanamide |
InChI |
InChI=1S/C13H27N3O2/c1-8(2)7-9(14)12(18)16(6)10(11(15)17)13(3,4)5/h8-10H,7,14H2,1-6H3,(H2,15,17)/t9-,10+/m0/s1 |
Clave InChI |
VZSOCRHATSIWLV-VHSXEESVSA-N |
SMILES |
CC(C)CC(C(=O)N(C)C(C(=O)N)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


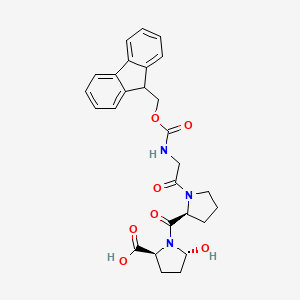
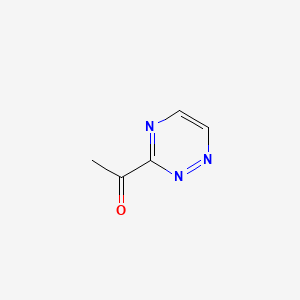
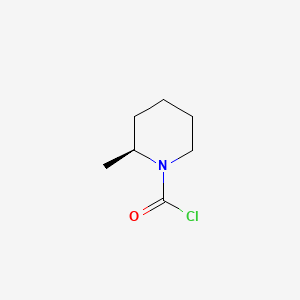

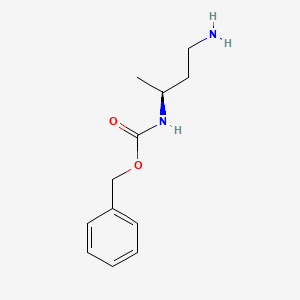
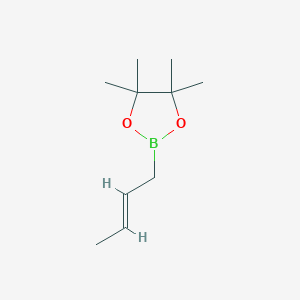
![2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI)](/img/structure/B574308.png)
